![molecular formula C23H24ClN5O2S B1228150 10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one](/img/structure/B1228150.png)
10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one
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Overview
Description
LSM-24516 is a pyranopyridine.
Scientific Research Applications
Synthesis and Derivatives
- A study by Abdelhamid, Elghandour, Rateb, and Awad (2006) explored the synthesis of related derivatives from 2-methyl-1-oxo-3-thioxo-2,4,9b-trihydropyrimidino[1,6-a] benzimidazole-4-carbonitrile. These derivatives, including 1-amino-4-methyl-4H-3-thia-4,5a,10-triazacyclopenta-[a]fluoren-5-one and 6-methyl-6H-,9H-thia-4b,6,9,11,12-pentaazaindeno[1,2-a]-fluorene-5,8-dione, show the versatility in creating complex structures (Abdelhamid et al., 2006).
Biological Applications
- Hegazi, Mohamed, Dawood, and Badria (2010) reported the synthesis of benzo[d]imidazole and 1,2,4-triazin-5(2H)-one by reacting starting compounds with o-phenylenediamine and thiosemicarbazide, respectively. This highlights potential biological applications, as the synthesized compounds exhibited cytotoxic activities, demonstrating the relevance in medical research (Hegazi et al., 2010).
Chemical Properties and Transformations
- Mlostoń, Romański, Linden, and Heimgartner (1997) explored the reactions of thiobenzophenone and methyl fumarate, leading to the formation of thiiranes. This research shows how the structural framework similar to the compound can undergo various chemical transformations, useful in synthetic chemistry (Mlostoń et al., 1997).
Pharmacological Potential
- A study by Basheer and Rappoport (2006) on reactions involving active methylene compounds, including the synthesis of 2-YY'-methylene-1,3-oxazolidines and 1,3-oxazines, suggests potential pharmacological applications for similar compounds. The ability to create diverse heterocyclic structures indicates a range of possible pharmacological targets (Basheer & Rappoport, 2006).
properties
Product Name |
10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one |
---|---|
Molecular Formula |
C23H24ClN5O2S |
Molecular Weight |
470 g/mol |
IUPAC Name |
15-(2-aminoethylamino)-14-(3-chlorophenyl)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C23H24ClN5O2S/c1-12-16-11-31-23(2,3)10-15(16)17-18-19(32-20(17)27-12)21(30)29(22(28-18)26-8-7-25)14-6-4-5-13(24)9-14/h4-6,9H,7-8,10-11,25H2,1-3H3,(H,26,28) |
InChI Key |
KCAANTLEXQECNW-UHFFFAOYSA-N |
SMILES |
CC1=C2COC(CC2=C3C4=C(C(=O)N(C(=N4)NCCN)C5=CC(=CC=C5)Cl)SC3=N1)(C)C |
Canonical SMILES |
CC1=C2COC(CC2=C3C4=C(C(=O)N(C(=N4)NCCN)C5=CC(=CC=C5)Cl)SC3=N1)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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